
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione is a macrocyclic compound that contains multiple ether and ester groups, as well as a thioester group. The molecular formula of this compound is C12H18O8S . It is known for its unique structure, which includes a combination of oxygen and sulfur atoms within a large ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione can be achieved through a multi-step process involving the reaction of monoaza-18-crown-6 with 4-acetylaminobenzenesulfonyl chloride in the presence of triethylamine and dioxane . The reaction mixture is maintained at room temperature for one hour, followed by filtration and evaporation of the filtrate to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ether and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted ethers or esters.
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione involves its ability to form stable complexes with metal ions and other molecules. The macrocyclic structure allows for the formation of host-guest complexes, where the macrocycle acts as the host and the guest molecule is encapsulated within the ring . This interaction is facilitated by hydrogen bonding and other non-covalent interactions, which enhance the stability and specificity of the complexes formed.
Comparación Con Compuestos Similares
Similar Compounds
- 16-Phenyl-1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
- 2,3-Bis-(2-chloro-phenyl)-1,4,7,10,13-Pentaoxa-cyclopentadecane
Uniqueness
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione is unique due to the presence of both oxygen and sulfur atoms within its macrocyclic structure. This combination allows for diverse chemical reactivity and the formation of stable complexes with a wide range of guest molecules. The presence of thioester groups also provides additional reactivity compared to similar compounds that lack sulfur atoms.
Propiedades
Número CAS |
79687-38-0 |
|---|---|
Fórmula molecular |
C12H18O8S |
Peso molecular |
322.33 g/mol |
Nombre IUPAC |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-3,14,17-trione |
InChI |
InChI=1S/C12H18O8S/c13-10-7-18-8-12(15)21-9-11(14)20-6-4-17-2-1-16-3-5-19-10/h1-9H2 |
Clave InChI |
NQVYWSHBYVOBJU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(=O)CSC(=O)COCC(=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
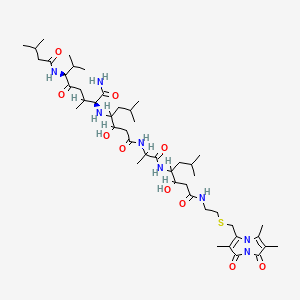
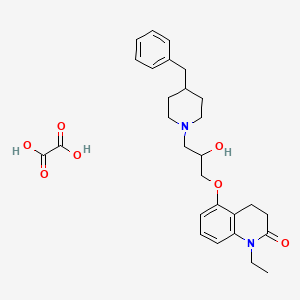
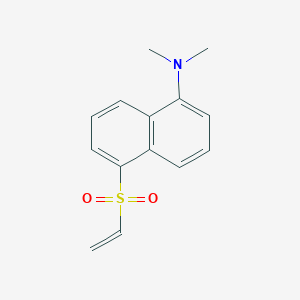

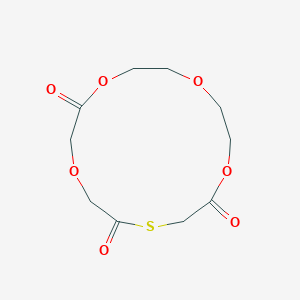


![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
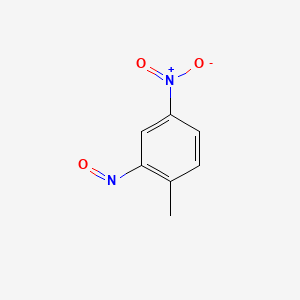
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)

